molecular formula C12HBr2F15 B13115357 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene

1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene

Cat. No.: B13115357
M. Wt: 589.92 g/mol
InChI Key: ZMNFYWRPTAFMMK-UHFFFAOYSA-N
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Description

1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene is a highly fluorinated aromatic compound. The presence of multiple bromine and fluorine atoms makes it a compound of interest in various fields of research, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorinated benzene derivative.

    Fluorination: Fluorination is carried out using reagents like hydrogen fluoride (HF) or fluorinating agents such as sulfur tetrafluoride (SF4).

Industrial Production Methods

Industrial production methods for such highly fluorinated compounds often involve:

    Batch Processes: Small-scale synthesis in laboratory settings.

    Continuous Flow Processes: For larger-scale production, continuous flow reactors may be used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Applications in materials science, particularly in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene involves interactions with molecular targets and pathways, which may include:

    Molecular Targets: Specific enzymes or receptors that the compound interacts with.

    Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
  • 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene

Uniqueness

The uniqueness of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene lies in its specific arrangement of bromine and fluorine atoms, which may confer unique chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C12HBr2F15

Molecular Weight

589.92 g/mol

IUPAC Name

1-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene

InChI

InChI=1S/C12HBr2F15/c13-7(19)10(24,25)8(20,21)1-2(4(16)6(18)5(17)3(1)15)9(22,23)11(26,27)12(14,28)29/h7H

InChI Key

ZMNFYWRPTAFMMK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(C(C(F)(F)Br)(F)F)(F)F)C(C(C(F)Br)(F)F)(F)F

Origin of Product

United States

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